Cas no 32779-58-1 (6-Hepten-2-ol,2,6-dimethyl-)

6-Hepten-2-ol,2,6-dimethyl- structure
6-Hepten-2-ol,2,6-dimethyl- structure
Product Name:6-Hepten-2-ol,2,6-dimethyl-
CAS No:32779-58-1
MF:C9H18O
MW:142.238623142242
CID:293840
PubChem ID:520592
Update Time:2025-04-19

6-Hepten-2-ol,2,6-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 6-Hepten-2-ol,2,6-dimethyl-
    • 2,6-Dimethyl-6-hepten-2-ol
    • 2,6-dimethylhept-6-en-2-ol
    • 09868_FLUKA
    • 2,6-Dimethylhept-1-en-6-ol
    • 2,6-dimethyl-hept-6-en-2-ol
    • 2,6-Dimethyl-hepten-(1)-ol-(6)
    • AC1LAUHA
    • CTK4G9279
    • SCHEMBL13346194
    • ICHVSYBMEODCOO-UHFFFAOYSA-N
    • 6-Hepten-2-ol, 2,6-dimethyl-
    • 2,6-Dimethyl-6-hepten-2-ol #
    • 32779-58-1
    • DTXSID90334402
    • 2,6-Dimethyl-6-hepten-2-ol, analytical standard
    • starbld0007053
    • Inchi: 1S/C9H18O/c1-8(2)6-5-7-9(3,4)10/h10H,1,5-7H2,2-4H3
    • InChI Key: ICHVSYBMEODCOO-UHFFFAOYSA-N
    • SMILES: OC(C)(C)CCCC(=C)C

Computed Properties

  • Exact Mass: 142.13584
  • Monoisotopic Mass: 142.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 0.844 g/mL at 20 °C(lit.)
  • Refractive Index: n20/D 1.444
  • PSA: 20.23

6-Hepten-2-ol,2,6-dimethyl- Security Information

  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • FLUKA BRAND F CODES:10-23
  • Hazardous Material Identification: Xi
  • Risk Phrases:36/37/38
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